Precision Synthesis of 2-(Pyridin-3-ylformamido)propanoic Acid
Precision Synthesis of 2-(Pyridin-3-ylformamido)propanoic Acid
Common Name: Nicotinoyl-Alanine | Molecular Formula: C₉H₁₀N₂O₃ | MW: 194.19 g/mol [1]
Executive Summary & Strategic Analysis
This guide details the synthesis of 2-(Pyridin-3-ylformamido)propanoic acid , a conjugate of nicotinic acid (Vitamin B3) and alanine.[1] This structure represents a fundamental peptidomimetic scaffold, often utilized to enhance the bioavailability of nicotinic acid or to probe kynurenine pathway modulation.
Synthetic Route Selection: The Schotten-Baumann Protocol
While carbodiimide coupling (e.g., EDC/HOBt) is common in peptide chemistry, it often requires C-terminal protection (esterification) followed by hydrolysis, adding two steps to the workflow. For this specific target, the Schotten-Baumann reaction —using nicotinoyl chloride and free alanine in an alkaline aqueous medium—is the superior "Senior Scientist" choice.
Why this route?
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Atom Economy: Eliminates the need for methyl/ethyl ester protection and subsequent deprotection.[1]
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Scalability: The reaction proceeds in water/organic biphasic systems or pure aqueous base, minimizing expensive solvent waste.
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Purification: The product precipitates upon acidification, often negating the need for chromatography.
Reaction Mechanism & Pathway
The synthesis proceeds via a nucleophilic acyl substitution.[2] The amine of the alanine attacks the electrophilic carbonyl of the nicotinoyl chloride. The base (NaOH) serves two critical roles: it keeps the alanine in its nucleophilic anionic form (NH₂-CH(CH₃)-COO⁻) and neutralizes the HCl byproduct to drive the equilibrium forward.
Figure 1: Mechanistic pathway from Nicotinic Acid activation to Schotten-Baumann coupling.[1]
Detailed Experimental Protocol
Safety Note: Thionyl chloride is corrosive and releases HCl/SO₂ gas.[1] Nicotinoyl chloride is a lachrymator.[1] Perform all steps in a fume hood.
Phase 1: Activation (Preparation of Nicotinoyl Chloride)
Note: Nicotinoyl chloride is moisture-sensitive.[1] Prepare fresh or store under inert gas.
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Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
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Reagent Loading: Charge the flask with Nicotinic Acid (12.3 g, 100 mmol) .
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Chlorination: Add Thionyl Chloride (30 mL, ~400 mmol) carefully.
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Reflux: Heat the mixture to reflux (75°C) for 2–3 hours. The suspension will clear as the acid chloride forms.
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Isolation: Evaporate excess thionyl chloride under reduced pressure (rotary evaporator). Add 20 mL of anhydrous toluene and re-evaporate (azeotropic removal of residual SOCl₂).
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Result: A crystalline or semi-solid residue of Nicotinoyl Chloride Hydrochloride forms.[1] Use immediately.
Phase 2: Schotten-Baumann Coupling
Target Scale: 50 mmol[1]
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Amino Acid Solution: In a 500 mL beaker, dissolve L-Alanine (4.45 g, 50 mmol) in 25 mL of 4M NaOH (100 mmol) . Cool to 0–5°C in an ice bath.
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Critical Control Point: The solution must remain alkaline (pH > 10) to prevent protonation of the amine.
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Acylation: Dissolve the prepared Nicotinoyl Chloride (approx. 55 mmol) in 20 mL of dry Dichloromethane (DCM) or add as a solid in small portions.
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Addition Strategy: Add the acid chloride dropwise/portion-wise to the cold alanine solution over 30 minutes while vigorously stirring.
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pH Maintenance: Simultaneously add 2M NaOH dropwise to maintain pH between 10–12.[1] If the pH drops below 9, hydrolysis of the chloride dominates over acylation.
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Reaction: Remove the ice bath and stir at room temperature for 2 hours.
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Workup:
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Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted acid chloride or neutral byproducts. Discard the organic layer.
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The product is currently in the aqueous phase as the sodium salt.
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Phase 3: Isolation & Purification[1]
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Precipitation: Cool the aqueous phase to 4°C. Slowly acidify with 6M HCl to pH 2.0–3.0.
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Observation: The target acid, 2-(Pyridin-3-ylformamido)propanoic acid, will precipitate as a white solid.[1]
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Filtration: Filter the solid using a Büchner funnel. Wash with cold water (2 x 10 mL) to remove NaCl.[1]
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Recrystallization: Recrystallize from hot water or water/ethanol (9:1) if high purity is required.[1]
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Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Characterization (Self-Validation)
A successful synthesis is validated by the following spectral signatures.
| Technique | Parameter | Expected Value / Range | Interpretation |
| ¹H NMR | Solvent | DMSO-d₆ | Polar solvent prevents aggregation.[1] |
| δ 9.05 | s, 1H | Pyridine C2-H (Deshielded by N and C=O).[1] | |
| δ 8.90 | d, 1H | Amide -NH- (Coupling to Alanine α-H).[1] | |
| δ 8.72 | d, 1H | Pyridine C6-H. | |
| δ 8.20 | dt, 1H | Pyridine C4-H. | |
| δ 4.45 | m, 1H | Alanine α-CH (Chiral center).[1] | |
| δ 1.40 | d, 3H | Alanine -CH₃ (Doublet due to α-H coupling).[1] | |
| IR | Amide I | 1640–1660 cm⁻¹ | Strong C=O stretch.[1] |
| Amide II | 1530–1550 cm⁻¹ | N-H bend.[1] | |
| OH | 2500–3300 cm⁻¹ | Broad carboxylic acid stretch.[1] |
Workflow Visualization
The following flowchart outlines the critical decision points and purification logic.
Figure 2: Isolation workflow emphasizing the pH-switch purification strategy.
Troubleshooting & Optimization
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Issue: Low Yield.
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Cause: Hydrolysis of Nicotinoyl Chloride before it reacts with Alanine.[1]
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Fix: Ensure the Alanine solution is cold (0°C) and the addition of acid chloride is slow. Increase the molar ratio of Nicotinoyl Chloride to 1.1 equivalents.
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Issue: Product is Oily/Sticky.
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Cause: Presence of residual salts or incomplete acidification.[1]
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Fix: Adjust pH carefully to the isoelectric point (approx pH 3.0). If oil persists, scratch the vessel walls with a glass rod to induce nucleation or triturate with diethyl ether.
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Issue: Racemization.
References
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PrepChem. Synthesis of Nicotinoyl chloride. Retrieved from [Link]
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Wikipedia. Schotten–Baumann reaction.[1][3] Retrieved from [Link][1][3]
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National Institutes of Health (NIH). Synthesis of Enantiopure Unnatural Amino Acids (Coupling Context).[1] Retrieved from [Link]
